molecular formula C18H18BrClFN3O2S2 B2706161 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1219182-91-8

5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2706161
CAS RN: 1219182-91-8
M. Wt: 506.83
InChI Key: ACTYNNVOGANIFU-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H18BrClFN3O2S2 and its molecular weight is 506.83. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity of Structurally Related Compounds

  • Development of Antimicrobial Agents : Research involving similar compounds, such as bromo-benzothiophene carboxamide derivatives, has shown promise in inhibiting the growth of microbial pathogens. These compounds have been studied for their potent inhibitory effects against various stages of Plasmodium asexual blood-stages, both in vitro and in vivo, indicating potential as antimalarial agents (Banerjee, Kapoor, Surolia, & Surolia, 2011).

  • Synthesis of Antifungal Agents : Similar compounds have been synthesized for potential antifungal applications. The creation of new benzothiazole and imidazole derivatives has been explored, with some showing promising antifungal activities. This indicates a potential pathway for developing new treatments for fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Chemical Synthesis and Molecular Design : The structural flexibility and reactivity of thiophene and benzothiazole derivatives, similar to the compound , allow for diverse chemical syntheses. These properties enable the design of molecules with specific pharmacological activities, underscoring the importance of such compounds in drug design and synthesis. For example, the synthesis of arotinolol hydrochloride from thiophene derivatives highlights the utility of these molecules in creating complex pharmaceuticals (Hongbin, Hui, Dan, & Qinggang, 2011).

  • Inhibitory Activities and Antimicrobial Potential : The development of compounds with specific substituents, such as fluorine or bromine, can significantly impact their biological activity, including antimicrobial and antitubercular effects. Studies on compounds containing morpholine and fluorine have revealed good antitubercular activities, illustrating the potential for targeted drug development (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

  • Anticancer Research : The synthesis and biological evaluation of novel compounds, including those with benzothiazole and morpholine rings, have been explored for potential anticancer activities. Such research demonstrates the role of structurally related compounds in developing treatments for various cancers, highlighting the importance of these molecules in medicinal chemistry (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, & Kontek, 2014).

properties

IUPAC Name

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2S2.ClH/c19-15-5-4-14(26-15)17(24)23(7-6-22-8-10-25-11-9-22)18-21-16-12(20)2-1-3-13(16)27-18;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTYNNVOGANIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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